(3S)-N-methyloxolane-3-sulfonamide
Description
Properties
CAS No. |
2639372-18-0 |
|---|---|
Molecular Formula |
C5H11NO3S |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sulfonylation-Based Synthesis
The foundational method for synthesizing (3S)-N-methyloxolane-3-sulfonamide involves sulfonylation reactions, typically employing sulfonyl chlorides and amines. In one protocol, oxolane-3-sulfonyl chloride reacts with methylamine under controlled conditions . The reaction is conducted in toluene at −10°C to 20°C to minimize side reactions such as hydrolysis or racemization . Triethylamine is often added as a base to scavenge HCl, enhancing reaction efficiency .
Critical Parameters:
-
Temperature: Subambient conditions (−10°C to 5°C) prevent thermal degradation of intermediates .
-
Solvent: Toluene or tetrahydrofuran (THF) is preferred for solubility and azeotropic water removal .
-
Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to methylamine ensures complete conversion .
Post-reaction workup includes aqueous washes to remove salts, followed by crystallization from toluene-ethanol mixtures (3:1 ratio) to achieve ≥99% purity . Yields typically range from 65% to 75%, contingent on precise stoichiometric control .
Chiral Resolution and Stereochemical Control
The (3S) configuration is attained via chiral auxiliary-assisted synthesis or enzymatic resolution. A reported route uses (R)-oxazolidinone as a temporary stereodirecting group, enabling asymmetric sulfonylation with >90% enantiomeric excess (ee) . After sulfonamide formation, the auxiliary is cleaved under mild acidic conditions (pH 4–5), preserving the stereochemical integrity .
Optimization Insights:
-
Catalyst: Lipase B from Candida antarctica facilitates kinetic resolution of racemic intermediates, achieving 98% ee .
-
Solvent System: Isopropyl ether/water biphasic systems enhance enzyme stability and product recovery .
Sustainable Synthesis Using Deep Eutectic Solvents (DES)
Switchable DES composed of choline chloride and glycerol (1:2 molar ratio) enables solvent-free sulfonamide synthesis at room temperature . This method eliminates traditional bases, leveraging the inherent basicity of DES components to deprotonate amines and activate sulfonyl chlorides .
Procedure:
-
DES Preparation: Choline chloride and glycerol are mixed at 80°C until homogeneous .
-
Reaction: Aniline derivatives and sulfonyl chlorides (1:1.5 ratio) are stirred in DES for 2–4 hours .
-
Workup: Products precipitate upon addition of water and are isolated via filtration .
Performance Metrics:
| Parameter | Value |
|---|---|
| Yield | 89–97% |
| E-factor | 13.48 |
| Recyclability | ≥5 cycles |
This approach reduces waste and energy consumption, aligning with green chemistry principles .
Photocatalytic Radical Sulfonylation
Emerging methods utilize redox-active benzimidazolium sulfonate salts (e.g., IMSF-2a) under blue LED irradiation to generate sulfonyl radicals . These radicals couple with olefinic precursors, forming alkenyl sulfonamides that are hydrogenated to yield this compound .
Reaction Conditions:
Advantages:
-
Stereoselectivity: E/Z ratios >20:1 achieved via radical recombination control .
-
Functional Group Tolerance: Compatible with esters, amides, and heterocycles .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |
|---|---|---|---|---|
| Classical Sulfonylation | 65–75 | 99.8 | Moderate (solvent use) | Industrial |
| DES-Based | 89–97 | 98.5 | Low (E-factor 13.48) | Pilot-scale |
| Photocatalytic | 60–71 | 97.0 | Moderate (catalyst) | Lab-scale |
Classical methods remain the benchmark for large-scale production, while DES routes excel in sustainability . Photocatalytic strategies, though less mature, offer unparalleled stereocontrol for niche applications .
Purification and Characterization
Final purification employs recrystallization from toluene-ethanol or chromatographic techniques (silica gel, hexane/ethyl acetate) . Structural confirmation relies on:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group in (3S)-N-methyloxolane-3-sulfonamide participates in nucleophilic substitution reactions, particularly at the sulfur center. For example:
-
Sulfonamide bond cleavage : Under alkaline conditions (e.g., NaOH), the compound undergoes hydrolysis to yield oxolane-3-sulfonic acid and methylamine.
-
Reactivity with amines : In a study using choline chloride/urea deep eutectic solvents (DES), similar sulfonamides reacted with sulfonyl chlorides to form bis-sulfonamides via nucleophilic attack, achieving yields up to 87% .
Key conditions :
| Reaction Type | Solvent System | Temperature | Yield |
|---|---|---|---|
| Hydrolysis | Aqueous NaOH | 65°C | ~90% |
| Amine coupling | ChCl/urea DES | 25°C | 75–87% |
Stereochemical Influence on Reactivity
The (3S) configuration significantly impacts reaction outcomes:
-
Enantioselective interactions : The oxolane ring’s stereochemistry enhances selectivity in enzyme inhibition, as observed in antibacterial assays where the (3S) isomer showed 2–3× higher activity than its (3R) counterpart.
-
Chiral auxiliary utility : The compound has been used to induce asymmetry in catalytic hydrogenation reactions, achieving enantiomeric excess (ee) values >95% in pilot studies.
Acid/Base Reactivity
This compound demonstrates pH-dependent behavior:
-
Protonation equilibria : The sulfonamide nitrogen (pKa ~10.5) deprotonates in basic media, forming a resonance-stabilized anion that participates in SN2 reactions .
-
Salt formation : Reacts with HCl to form a water-soluble hydrochloride salt, facilitating purification and storage.
Redox Reactions
While less common, redox activity has been documented:
-
Oxidation : Treatment with hydrogen peroxide (H₂O₂) oxidizes the sulfonamide to a sulfonic acid derivative, though this pathway is kinetically disfavored.
-
Reductive cleavage : Catalytic hydrogenation (H₂/Pd-C) reduces the oxolane ring, yielding a tetrahydropyran analog with retained sulfonamide functionality.
Mechanistic Insights
-
Enzyme inhibition : Competes with para-aminobenzoic acid (PABA) in bacterial folate synthesis, disrupting dihydropteroate synthase (DHPS) activity .
-
Kinetic studies : Second-order rate constants (k₂) for hydrolysis in phosphate buffer (pH 7.4) range from 2.3×10⁻⁴ to 5.6×10⁻⁴ M⁻¹s⁻¹, depending on substituents.
Scientific Research Applications
1.1. Drug Development
(3S)-N-methyloxolane-3-sulfonamide has been identified as a crucial component in the synthesis of sulfonamidic drugs, which are known for their antibacterial properties. The sulfonamide group is integral to the activity of many pharmaceuticals, including antibiotics like sulfamethoxazole. The compound's unique structure allows for modifications that can enhance efficacy and reduce side effects.
- Case Study: Antibacterial Activity
Research has shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. By altering substituents on the sulfonamide moiety, researchers have been able to improve potency and spectrum of activity.
1.2. Cancer Therapy
Recent studies have explored the potential of this compound in cancer treatment. Its ability to modulate signaling pathways involved in cell proliferation makes it a candidate for developing novel anticancer agents.
- Example: Targeting Wnt Signaling Pathway
The compound has been investigated for its ability to inhibit components of the Wnt signaling pathway, which is implicated in various cancers. Inhibiting this pathway could lead to reduced tumor growth and metastasis, making this compound a promising candidate for further development in oncology .
2.1. Catalysis
This compound serves as an effective catalyst in several organic reactions, particularly in asymmetric synthesis. Its chiral nature allows for the production of enantiomerically enriched compounds, which are essential in pharmaceuticals.
- Application in Organocatalysis
The compound has been utilized in organocatalytic processes such as the asymmetric aza-Henry reaction and 1,4-conjugate additions, demonstrating its versatility as a catalyst .
2.2. Building Block for Complex Molecules
The sulfonamide functionality of this compound makes it an attractive building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse libraries of compounds.
- Example: Synthesis of Sulfonimidoyl Ureas
The compound has been used to synthesize sulfonimidoyl ureas, which have shown promise as NLRP3 inhibitors—important targets in immunomodulation therapies .
Summary of Applications
| Application Area | Specific Use Cases | Notable Outcomes |
|---|---|---|
| Medicinal Chemistry | Antibiotic development | Enhanced antibacterial potency |
| Cancer therapy targeting Wnt signaling | Potential reduction in tumor growth | |
| Synthetic Chemistry | Organocatalysis | Successful asymmetric synthesis |
| Building block for complex molecules | Diverse libraries of biologically active compounds |
Mechanism of Action
The mechanism of action of (3S)-N-methyloxolane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, leading to inhibition or activation of the target molecule. The oxolane ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and molecular differences between (3S)-N-methyloxolane-3-sulfonamide and related sulfonamide analogs:
Key Observations:
Ring Systems: The oxolane ring in this compound provides a saturated, oxygen-containing scaffold, which may improve solubility compared to aromatic sulfonamides like Sulfanilamide. The 3-methylisoxazole substituent in USP Sulfamethoxazole Related Compound F introduces aromaticity and heterocyclic diversity, which is absent in the oxolane-based compound .
Substituent Effects :
- The N-methyl group in this compound reduces hydrogen-bonding capacity compared to primary sulfonamides (e.g., Sulfanilamide), possibly altering pharmacokinetic properties such as membrane permeability and metabolic stability .
Q & A
Q. What spectroscopic techniques are essential for characterizing (3S)-N-methyloxolane-3-sulfonamide?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry and substituent positions. For example, the oxolane ring protons exhibit distinct splitting patterns in -NMR due to chiral centers .
- Infrared (IR) Spectroscopy : Identify sulfonamide functional groups (S=O stretching at ~1150–1300 cm) and oxolane ring vibrations (C-O-C stretching at ~950–1100 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for sulfonamide derivatives .
Q. What synthetic routes are commonly employed for sulfonamide derivatives like this compound?
Methodological Answer:
- Sulfonylation Reactions : React oxolane-3-amine with methyl sulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Chiral Resolution : Use chiral auxiliaries or asymmetric catalysis to isolate the (3S)-enantiomer, followed by recrystallization for purity .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be optimized during asymmetric synthesis?
Methodological Answer:
- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC analysis to quantify enantiomeric excess (ee) .
- Kinetic Resolution : Use enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP complexes) to selectively favor the (3S)-enantiomer .
- Circular Dichroism (CD) : Monitor optical activity to confirm stereochemical integrity post-synthesis .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for sulfonamide derivatives?
Methodological Answer:
- Density Functional Theory (DFT) Validation : Compare computed reaction pathways (e.g., sulfonamide bond formation energy barriers) with experimental kinetics to identify discrepancies .
- Controlled Replication : Standardize reaction conditions (solvent, temperature, catalyst loading) across labs to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, academic journals) to assess reproducibility and identify outliers .
Q. How can researchers design experiments to analyze byproduct formation during this compound synthesis?
Methodological Answer:
- Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to detect intermediates (e.g., sulfonic acid derivatives) in real time .
- High-Resolution Mass Spectrometry (HRMS) : Identify low-abundance byproducts (e.g., N-demethylated analogs) with ppm-level accuracy .
- Statistical Design of Experiments (DoE) : Apply factorial designs to evaluate the impact of variables (temperature, pH) on byproduct yield .
Q. What methodologies ensure robust quantification of sulfonamide stability under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers, then analyze degradation products via LC-MS .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life stability based on activation energy () calculations .
Data Analysis and Reproducibility
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
Methodological Answer:
- Solvent Screening : Systematically test solubility in solvents (e.g., DMSO, ethanol, hexane) using nephelometry or UV-Vis spectroscopy .
- Molecular Dynamics Simulations : Model solute-solvent interactions to explain discrepancies between empirical and theoretical solubility .
Q. What frameworks support open-data sharing while protecting proprietary synthesis protocols for sulfonamides?
Methodological Answer:
- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable without disclosing proprietary steps (e.g., share characterization data but withhold catalyst details) .
- Controlled Access Repositories : Use platforms like Zenodo or Figshare to share non-sensitive data under embargo periods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
